1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

Antibacterial Prodrug Fluoroquinolone Pharmacokinetics Oral Bioavailability Enhancement

Researchers developing next-generation oral fluoroquinolones face the challenge of poor bioavailability due to the essential C3-carboxyl group. 3-Formyl Norfloxacin (CAS 110719-56-7) is a precisely designed prodrug that addresses this bottleneck. It is a well-characterized 3-formylquinolone derivative enabling systematic structure-bioavailability optimization. - Achieves 2-fold higher serum levels than norfloxacin, providing a quantifiable benchmark for lead optimization. - The C3-aldehyde group allows direct conjugation to fluorophores or biotin without disrupting the pharmacophore, making it ideal for chemical probe development. - Serves as a reference standard for in vitro metabolic stability assays of aldehyde-containing prodrugs.

Molecular Formula C16H18FN3O2
Molecular Weight 303.33 g/mol
CAS No. 110719-56-7
Cat. No. B021493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
CAS110719-56-7
Synonyms1-EFFOPQ
1-ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
Molecular FormulaC16H18FN3O2
Molecular Weight303.33 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O
InChIInChI=1S/C16H18FN3O2/c1-2-19-9-11(10-21)16(22)12-7-13(17)15(8-14(12)19)20-5-3-18-4-6-20/h7-10,18H,2-6H2,1H3
InChIKeyWZGKLDAQBCEGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-EFFOPQ: Procurement-Ready Overview for Prodrug Research


1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline (CAS 110719-56-7), also designated 1-EFFOPQ, is a synthetic 3-formylquinolone derivative belonging to the fluoroquinolone class [1]. It is structurally characterized by a quinolone core with an N1-ethyl, C6-fluoro, and C7-piperazinyl substitution pattern, but critically replaces the canonical C3-carboxylic acid with a formyl (–CHO) group . This specific modification was designed to explore the prodrug potential of fluoroquinolones, as the 3-carboxyl is essential for direct antibacterial activity but limits oral bioavailability [2].

Why Norfloxacin Cannot Substitute This Prodrug


In fluoroquinolone research, substituting the 3-formyl derivative (8a) with its parent drug norfloxacin (NFLX) or other 3-carboxyl analogs is scientifically invalid for prodrug or bioavailability studies. The presence of the 3-carboxyl group is essential for direct target engagement (DNA gyrase/topoisomerase IV inhibition) but simultaneously confers poor oral absorption and rapid renal clearance [1]. The 3-formyl compound is specifically designed as a prodrug: it exhibits intrinsically lower in vitro antibacterial activity than norfloxacin but is metabolically oxidized in vivo to yield the active 3-carboxyl species, thereby uncoupling pharmacokinetics from pharmacodynamics [1]. Furthermore, computational predictions indicate markedly different physicochemical properties—such as a estimated logP of 1.14 and water solubility of ~12,680 mg/L for the formyl derivative , compared to a reported logP of approximately 1.66–2.1 and water solubility of only ~280 mg/L for norfloxacin —which fundamentally alters formulation and dissolution behavior.

Quantitative Differentiation from Closest Analogs


Superior Oral Bioavailability via Prodrug Activation

In a direct head-to-head in vivo pharmacokinetic study in mice, the 3-formyl derivative (compound 8a) of norfloxacin produced a 2-fold higher serum level of the active metabolite norfloxacin compared to oral administration of an equimolar dose of norfloxacin itself [1]. This was accompanied by superior in vivo antibacterial efficacy despite inferior intrinsic in vitro activity. The parent compound 8a is rapidly metabolized in vivo to the 3-carboxyl active form, functioning as a bona fide prodrug [1].

Antibacterial Prodrug Fluoroquinolone Pharmacokinetics Oral Bioavailability Enhancement In Vivo Metabolic Activation

Enhanced Water Solubility for Formulation Flexibility

Computational physicochemical profiling reveals a striking divergence in predicted aqueous solubility. The 3-formyl derivative (1-EFFOPQ) shows an estimated water solubility of 12,680 mg/L at 25°C (based on EPISuite WSKOW v1.41) . In contrast, experimental measurements report norfloxacin's water solubility as only approximately 280 mg/L at 25°C . This ~45-fold difference is attributed to the replacement of the ionizable carboxylic acid with a neutral formyl group, which reduces crystal lattice energy and alters hydrogen-bonding capacity.

Physicochemical Profiling Aqueous Solubility Drug Formulation Biopharmaceutics Classification

Unique Aldehyde Handle for Conjugation Chemistry

The C3-formyl group provides a reactive aldehyde functionality that is absent in all clinically approved fluoroquinolones (which uniformly possess a C3-carboxylic acid). This aldehyde enables chemistries such as Schiff base formation with primary amines, hydrazone formation with hydrazides, and reductive amination [1]. In the broader class, 3-formylquinolones have been employed as key intermediates for N-arylation reactions under Cu(OAc)₂ catalysis to generate diverse C3-derivatized libraries [2]. Norfloxacin and other 3-carboxyl fluoroquinolones require pre-activation (e.g., acid chloride formation) for analogous conjugations, adding synthetic steps and reducing efficiency.

Bioorthogonal Chemistry Fluoroquinolone Derivatization Schiff Base Formation Chemical Probe Synthesis

Key Research and Industrial Applications


Oral Prodrug Discovery and Pharmacokinetic Studies

Researchers developing next-generation oral fluoroquinolones can use this compound as a validated prodrug scaffold to systematically investigate structure-bioavailability relationships. The 2-fold serum level enhancement over norfloxacin [1] provides a quantifiable benchmark for optimizing N1-alkyl substituents or C7-piperazinyl modifications while retaining the 3-formyl prodrug motif.

Antibacterial Resistance Evasion via PK Boosting

In infections where norfloxacin resistance arises from sub-therapeutic drug exposure at the site of infection (e.g., intracellular pathogens or biofilm-embedded bacteria), the prodrug-driven higher and sustained serum levels [1] may achieve tissue concentrations that exceed mutant prevention concentrations (MPC), potentially suppressing the emergence of resistance.

Chemical Biology Probes for Target Engagement

The C3-aldehyde enables direct conjugation to fluorophores, biotin, or photoaffinity labels without disrupting the quinolone pharmacophore [2]. This makes the compound an ideal starting material for generating chemical probes to study DNA gyrase/topoisomerase IV binding kinetics, cellular localization, or target engagement in live bacteria.

Analytical Reference for Prodrug Metabolism Assays

As a well-characterized 3-formyl prodrug that is known to undergo rapid metabolic oxidation to a defined active metabolite (norfloxacin) [1], this compound serves as an excellent reference standard for developing and validating in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes, S9 fractions) aimed at screening novel aldehyde-containing prodrug candidates.

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